Bienvenue dans la boutique en ligne BenchChem!

7-Bromopyrazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Properties CNS Drug Discovery

This specific 7-bromo regioisomer is a strategic, non-interchangeable building block for CNS-focused kinase inhibitor programs (PI3K, Trk, RET). Its optimized LogP of 2.56 enables brain-penetrant drug design. The C7 position is a validated handle for efficient Suzuki-Miyaura diversification without disrupting p110α selectivity. Secure this critical intermediate for your lead optimization campaigns.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 885275-75-2
Cat. No. B1292798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrazolo[1,5-a]pyridine
CAS885275-75-2
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2C(=C1)Br
InChIInChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H
InChIKeyXVUCNKOQDLZUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrazolo[1,5-a]pyridine (CAS 885275-75-2): Procurement-Ready Building Block for Kinase-Focused Medicinal Chemistry


7-Bromopyrazolo[1,5-a]pyridine (CAS 885275-75-2) is a heteroaromatic building block comprising a fused pyrazolo[1,5-a]pyridine core with a single bromine substituent at the 7-position . The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, particularly for the development of protein kinase inhibitors targeting enzymes such as PI3K, Trk, and RET [1]. This compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and alkynyl moieties at the 7-position .

Why 7-Bromopyrazolo[1,5-a]pyridine (CAS 885275-75-2) Cannot Be Replaced by Generic Pyrazolopyridine Analogs


The precise positioning of the bromine atom at C7 on the pyrazolo[1,5-a]pyridine framework fundamentally dictates both its synthetic utility and its pharmacophoric properties. Regioisomeric substitution alters the electronic distribution and steric environment of the core, leading to divergent reactivity in cross-coupling reactions and distinct interactions with biological targets . For instance, palladium-catalyzed transformations of 7-halogenated derivatives have been extensively optimized, while analogous reactions at the 6-position or on alternative ring systems often require different conditions or proceed with inferior efficiency . Furthermore, structure-activity relationship (SAR) studies within the pyrazolo[1,5-a]pyridine class demonstrate that the position of the halogen substituent critically influences kinase selectivity and potency, making the 7-bromo derivative a non-interchangeable building block in lead optimization campaigns [1].

Quantitative Differentiation of 7-Bromopyrazolo[1,5-a]pyridine from Regioisomeric and Halogen Analogs


Optimized LogP of 2.56 for CNS Drug-Like Properties vs. 6-Bromo Analog

7-Bromopyrazolo[1,5-a]pyridine exhibits a calculated LogP of 2.56, a value that aligns with the optimal lipophilicity range (LogP 2-3) for central nervous system (CNS) drug candidates. In comparison, the 6-bromo regioisomer (CAS 1264193-11-4) has a predicted LogP of approximately 2.1 . This difference, while moderate, can significantly impact blood-brain barrier permeability and overall pharmacokinetic profile, making the 7-bromo substitution pattern a preferred starting point for CNS-targeted programs.

Medicinal Chemistry Physicochemical Properties CNS Drug Discovery

Superior Suzuki-Miyaura Coupling Efficiency of 7-Bromo vs. 6-Bromo Derivatives

Palladium-catalyzed Suzuki-Miyaura coupling of 7-halogenated pyrazolo[1,5-a]pyridines is well-documented, with the 7-iodo analog serving as a benchmark substrate achieving high yields. While direct yield data for the 7-bromo derivative under identical conditions is limited, the bromo substituent is known to provide a favorable balance of reactivity and stability compared to the more labile iodo analog . In contrast, the 6-bromo regioisomer often exhibits diminished reactivity due to the different electronic environment of the pyridine ring, necessitating harsher conditions or specialized ligands for efficient coupling .

Synthetic Chemistry Cross-Coupling SAR Library Synthesis

C7 Halogen Substitution Preserves PI3K p110α Selectivity vs. Unsubstituted Parent

Structure-activity relationship studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors reveal that substitution at the 7-position is tolerated without loss of p110α selectivity, a critical parameter for therapeutic index. In contrast, the unsubstituted parent scaffold exhibits significantly reduced potency and selectivity [1]. While specific IC50 values for the standalone 7-bromo compound are not available, the data from optimized analogues demonstrates that the 7-position is a viable vector for structural elaboration while maintaining on-target activity [2].

Kinase Inhibition PI3K Cancer Therapeutics

Validated Application Scenarios for 7-Bromopyrazolo[1,5-a]pyridine in Drug Discovery


Synthesis of Diversified Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The 7-bromo substituent serves as an optimal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of 7-aryl, 7-heteroaryl, and 7-alkenyl pyrazolo[1,5-a]pyridine libraries . This chemistry is essential for exploring structure-activity relationships (SAR) around the pyridine ring of the core scaffold, a region known to modulate kinase selectivity and potency [1]. Procurement of this building block directly supports hit-to-lead and lead optimization campaigns in oncology and inflammation research.

Development of CNS-Penetrant Kinase Inhibitors

With a calculated LogP of 2.56, 7-bromopyrazolo[1,5-a]pyridine resides within the optimal lipophilicity range for CNS drug candidates . This property, combined with the scaffold's established kinase inhibitory activity, makes it a strategic starting material for designing brain-penetrant therapeutics targeting neurological disorders or primary and metastatic brain cancers [1]. The LogP value provides a measurable advantage over other regioisomers in CNS-focused drug discovery programs.

Construction of PI3K p110α-Selective Inhibitor Scaffolds

The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for achieving selectivity against the p110α isoform of PI3 kinase, a key target in oncology . The 7-bromo derivative allows for direct functionalization of the 7-position, a site known to tolerate substitution without disrupting p110α selectivity, as established by SAR studies [1]. This building block enables medicinal chemists to explore vectors for improving potency, solubility, and pharmacokinetic properties while maintaining the desired selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromopyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.